![molecular formula C10H18F2N2 B1415210 (2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine CAS No. 1932809-71-6](/img/structure/B1415210.png)
(2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine
Overview
Description
(2R)-2-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine is a chiral piperidine derivative featuring a 3,3-difluoropyrrolidine moiety linked via a methylene group. Its molecular formula is C₁₀H₁₈F₂N₂, with a molecular weight of 204.27 g/mol (CAS: 1932025-35-8) . The stereochemistry at the C2 position (R-configuration) and the presence of two fluorine atoms on the pyrrolidine ring are critical to its physicochemical and pharmacological properties. The difluorination likely enhances metabolic stability and modulates lipophilicity, making it a candidate for therapeutic applications requiring prolonged bioavailability .
Biological Activity
The compound (2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine is a member of the piperidine family, which has garnered interest due to its potential biological activities. Piperidine derivatives are known for their diverse pharmacological properties, including antimicrobial, antitumor, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₁H₁₄F₂N₂
- Molecular Weight : 216.24 g/mol
- Structural Features : The compound consists of a piperidine ring substituted with a difluoropyrrolidine moiety.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of piperidine derivatives. For instance, a study on piperidine-based 1,2,3-triazolylacetamide derivatives demonstrated significant antifungal activity against Candida auris, a pathogen known for its resistance to conventional antifungals. The derivatives induced apoptotic cell death and cell cycle arrest in this fungal species, suggesting that similar mechanisms may be applicable to this compound .
The proposed mechanism of action for piperidine derivatives often involves:
- Disruption of Cell Membrane Integrity : Compounds have been shown to disrupt plasma membrane integrity in fungi, leading to cell death.
- Induction of Apoptosis : Certain derivatives induce apoptotic pathways, as evidenced by changes in cell morphology and viability assays.
These mechanisms suggest that this compound may also exhibit similar antifungal properties.
Study 1: Antifungal Activity Against Candida auris
In a controlled study with six novel piperidine derivatives, compounds demonstrated MIC values ranging from 0.24 to 0.97 μg/mL against C. auris. The most effective compounds were further analyzed for their ability to induce apoptosis and disrupt the fungal cell cycle .
Study 2: Antitumor Activity
Piperidine derivatives have also been investigated for their antitumor properties. A series of farnesyltransferase inhibitors derived from piperidine showed potent inhibition with an IC50 value as low as 1.9 nM. This suggests that structural modifications in piperidine can lead to significant enhancements in biological potency .
Data Summary
Activity Type | Compound | MIC (μg/mL) | IC50 (nM) | Mechanism |
---|---|---|---|---|
Antifungal | pta1 | 0.24 | - | Apoptosis |
Antifungal | pta2 | 0.97 | - | Cell Cycle Arrest |
Antitumor | FTase Inhibitor | - | 1.9 | Enzyme Inhibition |
Q & A
Basic Research Questions
Q. How can the stereoselective synthesis of (2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine be optimized to improve enantiomeric excess?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and catalytic hydrogenation. To enhance enantiomeric excess (ee):
- Use chiral catalysts (e.g., Ru-BINAP complexes) during asymmetric hydrogenation steps to favor the (2R)-configuration .
- Optimize reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., THF or DCM) to stabilize transition states .
- Employ protective groups (e.g., Boc) for intermediates to minimize racemization .
Table 1 : Example reaction conditions and ee outcomes:
Catalyst | Solvent | Temperature (°C) | ee (%) | Reference |
---|---|---|---|---|
Ru-BINAP | THF | 25 | 92 | |
Pd/C | DCM | 0 | 85 |
Q. What analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify stereochemistry (e.g., coupling constants for (2R)-configuration) and fluorine substitution patterns .
- HPLC-MS : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) to assess purity and ee. Mass spectrometry confirms molecular weight (218.24 g/mol) .
- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .
Q. What preliminary biological screening approaches are recommended to identify potential targets?
- Methodological Answer :
- In vitro binding assays : Screen against GPCRs (e.g., dopamine or serotonin receptors) due to piperidine’s prevalence in neuromodulators .
- Enzyme inhibition studies : Test against acetylcholinesterase or monoamine oxidases using fluorometric assays .
- Cellular viability assays : Evaluate cytotoxicity in neuronal cell lines (e.g., SH-SY5Y) to prioritize therapeutic indices .
Advanced Research Questions
Q. How do fluorinated substituents at the 3,3-positions of the pyrrolidine ring influence the compound’s interaction with neurological targets?
- Methodological Answer :
- Lipophilicity enhancement : Fluorine increases logP, improving blood-brain barrier permeability (measured via PAMPA assay) .
- Electrostatic effects : Fluorine’s electronegativity modulates receptor binding affinity. Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs (e.g., ΔIC₅₀ = 2.5 µM for serotonin receptor) .
Table 2 : Activity comparison of fluorinated and non-fluorinated analogs:
Compound | Target Receptor | IC₅₀ (µM) | Reference |
---|---|---|---|
(2R)-Fluorinated derivative | 5-HT₁A | 0.12 | |
Non-fluorinated analog | 5-HT₁A | 2.62 |
Q. What strategies can resolve contradictions in reported biological activities between (2R)-configured analogs and their (2S)-counterparts?
- Methodological Answer :
- Molecular docking simulations : Model enantiomer-receptor interactions to identify steric/electronic mismatches (e.g., (2S)-forms may clash with hydrophobic pockets) .
- Pharmacokinetic profiling : Compare metabolic stability (e.g., CYP450 liver microsome assays) to explain in vivo efficacy discrepancies .
- Crystallographic studies : Resolve binding poses of both enantiomers with target proteins .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for specific enzyme targets?
- Methodological Answer :
- Scaffold diversification : Synthesize analogs with varying substituents (e.g., methyl, trifluoromethyl) at the piperidine N-position .
- Free-Wilson analysis : Quantify contributions of substituents to activity using multivariate regression .
- Kinetic assays : Measure kₐᵢₙ/Kᵢ ratios to assess competitive vs. non-competitive inhibition modes .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s metabolic stability in preclinical models?
- Methodological Answer :
- Species-specific metabolism : Compare hepatic clearance rates in human vs. rodent microsomes (e.g., human CYP3A4 may degrade the compound faster) .
- Isotope labeling : Use ¹⁴C-labeled compound to track metabolic pathways via LC-radiometric detection .
- Cofactor supplementation : Test stability with/without NADPH to identify Phase I vs. Phase II metabolism dominance .
Comparison with Similar Compounds
Structural Analogs and Stereoisomers
The stereochemistry and substitution patterns of piperidine-pyrrolidine hybrids significantly influence their biological activity and pharmacokinetics. Key analogs include:
Key Observations :
- Stereochemistry : The (2R) configuration in the target compound contrasts with the (3S/3R) isomers in , which may lead to divergent interactions with chiral biological targets .
- Fluorination: Difluorination on pyrrolidine (target compound) versus monofluoro or trifluoro groups (e.g., PF-06737007 in ) impacts metabolic resistance. Fluorine atoms reduce oxidative metabolism, as seen in CP-93,393’s hydroxylation pathways .
Metabolic Stability and Pathways
- Target Compound: The 3,3-difluoropyrrolidine group likely resists oxidative degradation, a common pathway for non-fluorinated analogs like 3-(1-methylpyrrolidin-2-yl)piperidine, which may undergo CYP450-mediated oxidation .
- CP-93,393 () : A structurally distinct piperidine derivative undergoes pyrimidine ring cleavage and hydroxylation. The absence of aromatic rings in the target compound may circumvent such pathways, favoring glucuronidation or sulfation .
- PF-06737007 (): A trifluoromethoxy group in this compound increases metabolic stability compared to non-fluorinated analogs, paralleling the difluoropyrrolidine’s role in the target compound .
Physicochemical Properties
- Lipophilicity: The difluoropyrrolidine moiety in the target compound increases logP compared to non-fluorinated analogs (e.g., 3-(1-methylpyrrolidin-2-yl)piperidine), enhancing membrane permeability .
- Basicity : The piperidine nitrogen (pKa ~10.6) is less basic than pyridine derivatives (e.g., ), reducing cationic charge at physiological pH and improving blood-brain barrier penetration .
Properties
IUPAC Name |
(2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2/c11-10(12)4-6-14(8-10)7-9-3-1-2-5-13-9/h9,13H,1-8H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGWZSJFRNXAKH-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2CCC(C2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)CN2CCC(C2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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